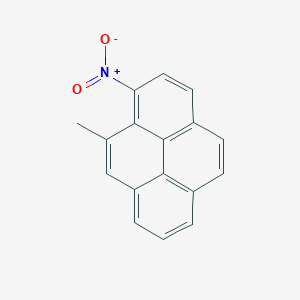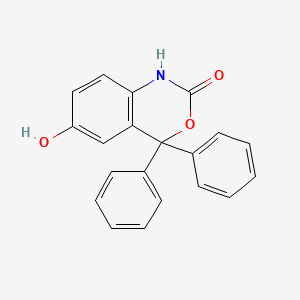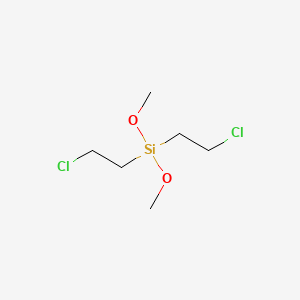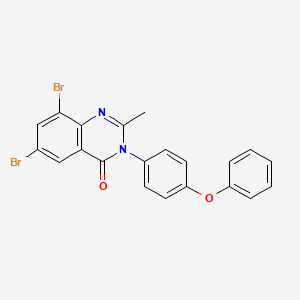
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of a quinazolinone precursor.
Methylation: Addition of a methyl group at the 2 position.
Phenoxyphenyl Substitution: Introduction of a 4-phenoxyphenyl group at the 3 position through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of bromine atoms to hydrogen or other substituents.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions could produce various functionalized quinazolinones.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential development of new pharmaceuticals targeting specific diseases.
Industry: Use in the development of new materials with unique properties.
作用機序
The mechanism of action of 6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Similar Compounds
6,8-Dibromo-2-methylquinazolin-4(3H)-one: Lacks the 4-phenoxyphenyl group.
2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one: Lacks the bromine atoms at positions 6 and 8.
6,8-Dibromoquinazolin-4(3H)-one: Lacks both the methyl and 4-phenoxyphenyl groups.
Uniqueness
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is unique due to the combination of bromine, methyl, and phenoxyphenyl substituents, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
88538-97-0 |
|---|---|
分子式 |
C21H14Br2N2O2 |
分子量 |
486.2 g/mol |
IUPAC名 |
6,8-dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H14Br2N2O2/c1-13-24-20-18(11-14(22)12-19(20)23)21(26)25(13)15-7-9-17(10-8-15)27-16-5-3-2-4-6-16/h2-12H,1H3 |
InChIキー |
LGPZDIHPKSJDRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


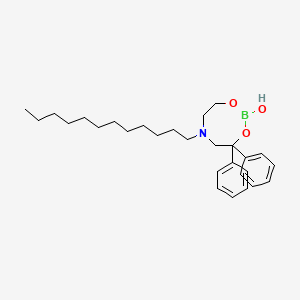
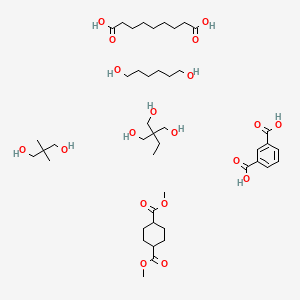
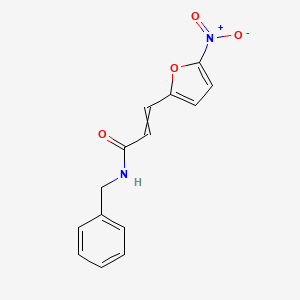
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
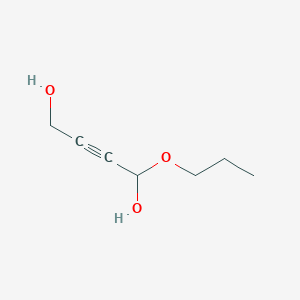

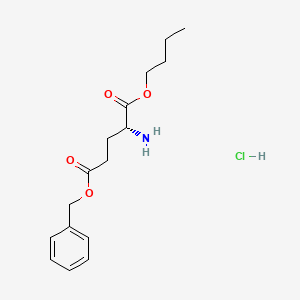
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)


